1-(Pyrrolidin-1-Yl)-2-(1-Oxa-8-Azaspiro[4.5]Decan-3-Yl)Ethanone
Description
The compound 1-(Pyrrolidin-1-Yl)-2-(1-Oxa-8-Azaspiro[4.5]Decan-3-Yl)Ethanone is a synthetic organic molecule featuring a pyrrolidine ring (a five-membered amine) linked via an ethanone bridge to a 1-oxa-8-azaspiro[4.5]decane moiety. This spirocyclic system comprises a 4-membered oxolane (ether) ring and a 5-membered azepane (amine) ring sharing a single spiro atom.
Properties
IUPAC Name |
2-(1-oxa-8-azaspiro[4.5]decan-3-yl)-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2/c17-13(16-7-1-2-8-16)9-12-10-14(18-11-12)3-5-15-6-4-14/h12,15H,1-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFSJYMNCIKXZER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC2CC3(CCNCC3)OC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrrolidin-1-Yl)-2-(1-Oxa-8-Azaspiro[4.5]Decan-3-Yl)Ethanone typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the spirocyclic core through a cyclization reaction, followed by functional group modifications to introduce the pyrrolidine and ethanone moieties. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may utilize continuous flow processes to enhance efficiency and scalability. For example, the use of flow chemistry and biocatalytic transaminase technology has been explored to synthesize related spirocyclic amines . These methods allow for precise control over reaction parameters and can be scaled up to produce large quantities of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-(Pyrrolidin-1-Yl)-2-(1-Oxa-8-Azaspiro[4.5]Decan-3-Yl)Ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers.
Scientific Research Applications
1-(Pyrrolidin-1-Yl)-2-(1-Oxa-8-Azaspiro[4.5]Decan-3-Yl)Ethanone has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic drugs and materials.
Biology: Its unique structure makes it a valuable tool for studying biological interactions and pathways, especially those involving spirocyclic frameworks.
Medicine: The compound’s potential pharmacological properties are of interest for drug discovery and development, particularly in targeting specific receptors or enzymes.
Industry: It can be used in the production of specialty chemicals and materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 1-(Pyrrolidin-1-Yl)-2-(1-Oxa-8-Azaspiro[4.5]Decan-3-Yl)Ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Patent Literature
Key structural analogs identified in patent literature (e.g., EP 2022/06 ) include:
Key Observations:
- Spirocyclic vs.
- Oxygen vs. Nitrogen Content : The 1-oxa-8-azaspiro[4.5]decane moiety balances lipophilicity (via the azepane) and polarity (via the oxolane), whereas analogs like the tetrahydro-pyran derivative emphasize oxygen-driven solubility .
- Substituent Effects : Cyclopropyl and ethyl groups in analogs may enhance steric shielding, prolonging metabolic half-life compared to the parent compound’s simpler pyrrolidine .
Physicochemical and Pharmacokinetic Predictions
- Molecular Weight : ~295 g/mol (estimated), comparable to patent analogs (280–320 g/mol range).
- LogP : Predicted ~2.1 (moderate lipophilicity), lower than triazolo-pyrazine derivatives (LogP ~3.5) due to the oxolane ring .
- Hydrogen Bonding: The spirocyclic ether and ketone groups may improve water solubility relative to non-oxygenated analogs.
Biological Activity
1-(Pyrrolidin-1-Yl)-2-(1-Oxa-8-Azaspiro[4.5]Decan-3-Yl)Ethanone, also referred to as a derivative of 1-Oxa-8-azaspiro[4.5]decane, is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Molecular Structure
- Molecular Formula : C17H30N2O3
- Molecular Weight : 310.43 g/mol
- CAS Number : 1632286-24-8
The compound features a pyrrolidine ring and a spirocyclic structure, which are significant for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C17H30N2O3 |
| Molecular Weight | 310.43 g/mol |
| CAS Number | 1632286-24-8 |
| Synonyms | tert-butyl 3-(pyrrolidin-1-yl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate |
Research indicates that compounds like 1-(Pyrrolidin-1-Yl)-2-(1-Oxa-8-Azaspiro[4.5]Decan-3-Yl)Ethanone may interact with various G protein-coupled receptors (GPCRs). GPCRs play a crucial role in signal transduction and are implicated in numerous physiological processes.
Key Findings:
- G Protein-Coupled Receptor Interaction : The compound may act as an agonist or antagonist at specific GPCRs, influencing pathways such as cyclic AMP production and calcium signaling .
- Opioid Receptor Modulation : Similar compounds have shown dual activity as m-opioid receptor agonists and sigma-1 receptor antagonists, suggesting potential for pain management .
Therapeutic Potential
The unique structure of this compound positions it as a candidate for various therapeutic applications:
- Pain Management : Its interaction with opioid receptors suggests efficacy in treating chronic pain.
- Neurological Disorders : The sigma receptor modulation may offer benefits in neuroprotective strategies.
Case Studies
Recent studies have evaluated the biological effects of related compounds:
- Study on Pain Relief : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of 1-Oxa-8-Azaspiro compounds exhibited significant analgesic effects in animal models .
- Neuroprotective Effects : Research indicated that certain spirocyclic compounds provided neuroprotection against excitotoxicity in neuronal cultures, potentially through sigma receptor pathways .
Table 2: Summary of Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
